Clorhidrato de 2-amino-N-(2,2,2-trifluoroetil)propanamida

Descripción general

Descripción

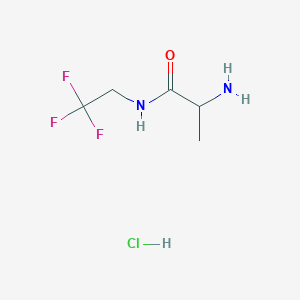

2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride is an organic compound with the molecular formula C5H9F3N2O·HCl and a molecular weight of 206.6 . It is a white solid or crystalline powder .

Synthesis Analysis

The synthesis of 2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride can be achieved through several steps :- Reacting 2-amino-N-(2,2,2-trifluoroethyl)acetic acid with HCl to produce 2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride .

Molecular Structure Analysis

The InChI code for 2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride is 1S/C5H9F3N2O.ClH/c1-3(9)4(11)10-2-5(6,7)8;/h3H,2,9H2,1H3,(H,10,11);1H .Physical and Chemical Properties Analysis

2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride is soluble in water and organic solvents such as alcohol and ether . Its melting point is approximately 112-115 degrees Celsius .Aplicaciones Científicas De Investigación

Intermediarios farmacéuticos

Clorhidrato de 2-amino-N-(2,2,2-trifluoroetil)propanamida: es un intermedio clave en la síntesis de compuestos farmacéuticos. Su grupo trifluoroetil aumenta la estabilidad y altera la actividad biológica, lo cual es crucial para desarrollar medicamentos con propiedades farmacocinéticas mejoradas .

Medicina veterinaria

Una de las aplicaciones notables es en la síntesis de fluralaner, un insecticida veterinario de amplio espectro. Actúa como un componente crítico en la estructura y función del fluralaner, que es altamente eficaz contra varios parásitos en animales .

Síntesis orgánica

El compuesto se utiliza en la síntesis orgánica para crear moléculas orgánicas complejas. Su capacidad para sufrir diversas reacciones químicas lo convierte en una herramienta versátil en la construcción de diversos grupos funcionales para diferentes compuestos orgánicos .

Química medicinal

En química medicinal, This compound se utiliza como bloque de construcción para el desarrollo de fármacos. Su funcionalidad amida permite la introducción de varios grupos funcionales, modulando las propiedades biológicas para posibles agentes terapéuticos .

Química verde

El proceso de síntesis del compuesto se ha mejorado para ser más respetuoso con el medio ambiente y comercialmente viable. Esto se alinea con los principios de la química verde, enfatizando el uso de métodos y materiales sostenibles .

Química analítica

Tiene aplicaciones en química analítica, donde se puede utilizar para la derivatización de ácidos carboxílicos acuosos a sus derivados trifluoroetilamina correspondientes. Esta técnica es valiosa para la química analítica ambiental .

Ciencia de materiales

La estabilidad y las propiedades químicas únicas del This compound lo hacen adecuado para la investigación en ciencias de los materiales, particularmente en el desarrollo de nuevos materiales con propiedades químicas y físicas específicas .

Safety and Hazards

Direcciones Futuras

As a key intermediate in the field of pharmaceuticals and agrochemicals, 2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride is often used in the synthesis of drugs and antimicrobial agents . It can also serve as a reagent in organic synthesis, such as in amide reactions . Future research may focus on exploring its potential applications in the development of new drugs and agrochemicals.

Mecanismo De Acción

Mode of Action

It is known that the trifluoroethyl group in the compound can enhance stability and alter biological activity, impacting properties like solubility and lipophilicity .

Action Environment

It is known that the compound is a white solid or crystalline powder and should be stored in a dry, cool place . It is soluble in water and organic solvents like alcohol and ether .

Análisis Bioquímico

Biochemical Properties

2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s trifluoroethyl group is known to enhance its binding affinity to certain enzymes, making it a potent inhibitor or activator depending on the context. For instance, it may interact with proteases, altering their activity and thus affecting protein degradation pathways. The nature of these interactions is primarily based on hydrogen bonding and hydrophobic interactions facilitated by the trifluoroethyl group .

Cellular Effects

2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride influences various types of cells and cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling proteins. This compound has been observed to alter gene expression profiles, leading to changes in cellular metabolism. For example, it may upregulate or downregulate the expression of genes involved in metabolic pathways, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of 2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme structure, thereby modulating its activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of 2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At high doses, the compound may exhibit toxic or adverse effects, including cellular toxicity and organ damage .

Metabolic Pathways

2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. The compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. For instance, it may inhibit enzymes involved in glycolysis or the citric acid cycle, thereby altering the overall metabolic balance within the cell .

Transport and Distribution

The transport and distribution of 2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its overall activity and function .

Subcellular Localization

2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s activity and function, as it may interact with specific biomolecules within these compartments .

Propiedades

IUPAC Name |

2-amino-N-(2,2,2-trifluoroethyl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3N2O.ClH/c1-3(9)4(11)10-2-5(6,7)8;/h3H,2,9H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFUCVVCJXREYJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol](/img/structure/B1521068.png)

![1-(Benzo[d]thiazol-2-yl)-2-chloroethanone](/img/structure/B1521089.png)

![Benzo[1,3]dioxol-5-ylmethyl-pyridin-4-ylmethyl-amine hydrobromide](/img/structure/B1521091.png)